2-Cyclobutylbenzene-1-sulfonamide
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Overview
Description
2-Cyclobutylbenzene-1-sulfonamide is an organosulfur compound that features a sulfonamide functional group attached to a benzene ring, which is further substituted with a cyclobutyl group. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry, making them a significant class of compounds in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfonamides, including 2-Cyclobutylbenzene-1-sulfonamide, typically involves the reaction between a sulfonyl chloride and an amine. For this compound, the reaction would involve cyclobutylbenzene sulfonyl chloride and an appropriate amine under basic conditions .
Industrial Production Methods: In industrial settings, the synthesis of sulfonamides can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of oxidative coupling of thiols and amines has also emerged as an efficient method for synthesizing sulfonamides in a single step .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can convert the sulfonamide to sulfonic acid derivatives.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Uniqueness: 2-Cyclobutylbenzene-1-sulfonamide is unique due to the presence of the cyclobutyl group, which can influence its chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C10H13NO2S |
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Molecular Weight |
211.28 g/mol |
IUPAC Name |
2-cyclobutylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)10-7-2-1-6-9(10)8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,11,12,13) |
InChI Key |
CKCALTNEQXZFFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
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